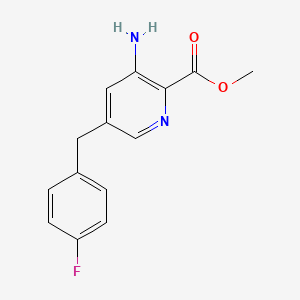
Methyl 3-amino-5-(4-fluorobenzyl)picolinate
Cat. No. B3339211
Key on ui cas rn:
863443-05-4
M. Wt: 260.26 g/mol
InChI Key: MVVBYQHXXWEYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08691991B2
Procedure details


A mixture of methyl 5-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinecarboxylate (200 g, 0.66 mol) and Degussa 10% Pd on carbon (50% by weight water, 20 g) in THF (1.5 L) was stirred under an atmosphere of H2 for 2 d. The mixture was filtered through celite and the filtrate was re-subjected to similar hydrogenation conditions with 10% Pd on carbon (30 g) at 45° C. for 7 d. During this time, conc. HCl (14 mL, 0.17 mol) in MeOH (75 mL) and 10% Pd on carbon (18 g) were added in approximately three portions each. The mixture was filtered through celite, concentrated at reduced pressure, reconstituted in CH2Cl2 and washed with saturated NaHCO3 solution. The organic phase was concentrated and the resulting material was triturated with EtOAc to provide the product as an off-white solid: 1H NMR (CDCl3) δ 7.94 (1H, d, J=1.5 Hz), 7.11 (2H, m), 6.98 (2H, m), 6.72 (1H, 1.5 Hz), 5.67 (2H, br s), 3.95 (3H, s), 3.89 (2H, s); ES+ MS: 261 (M+H+, 100).
Name
methyl 5-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinecarboxylate
Quantity
200 g
Type
reactant
Reaction Step One






Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]2[CH:10]=[C:11]([N+:19]([O-])=O)[C:12]([C:15]([O:17][CH3:18])=[O:16])=[N:13][CH:14]=2)=[CH:4][CH:3]=1.Cl>C1COCC1.CO.[Pd]>[NH2:19][C:11]1[C:12]([C:15]([O:17][CH3:18])=[O:16])=[N:13][CH:14]=[C:9]([CH2:8][C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=2)[CH:10]=1
|
Inputs


Step One
|
Name
|
methyl 5-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinecarboxylate
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)CC=1C=C(C(=NC1)C(=O)OC)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Two
|
Name
|
|
|
Quantity
|
14 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
18 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred under an atmosphere of H2 for 2 d
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through celite
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the filtrate was re-subjected to similar hydrogenation conditions with 10% Pd on carbon (30 g) at 45° C. for 7 d
|
|
Duration
|
7 d
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated at reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated NaHCO3 solution
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic phase was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting material was triturated with EtOAc
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
